4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one
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Overview
Description
4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one, also known as 9-Azajulolidine, is a heterocyclic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring fused with a naphthyridine ring system. It is a white to almost white crystalline powder with a melting point of 70-74°C and a boiling point of 145°C at 3 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography . The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine derivatives, while reduction may produce tetrahydropyridine derivatives .
Scientific Research Applications
4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,8,9,10-Hexahydropyrido[3,2,1-ij][1,6]naphthyridine
- 2,3,6,7-Tetrahydro-1H,5H-9-azabenzo[ij]quinolizine
- 4H,8H-Pyrido[3,2,1-ij][1,6]naphthyridine, 5,6,9,10-tetrahydro-
Uniqueness
4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one is unique due to its specific ring structure and the presence of nitrogen atoms within the ring system. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,7-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-2-one |
InChI |
InChI=1S/C11H12N2O/c14-10-4-3-9-7-12-6-8-2-1-5-13(10)11(8)9/h6-7H,1-5H2 |
InChI Key |
LPIQATAQJHMRML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=CC3=C2N(C1)C(=O)CC3 |
Origin of Product |
United States |
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